Heteroclitin D

概要

説明

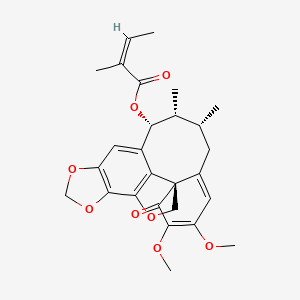

ヘテロクリチンDは、薬用植物カズラから得られるリグナンです。 それは、抗脂質過酸化およびL型カルシウムチャネルの阻害を含む、有意な生物学的活性で知られています 。 この化合物は、C27H30O8の分子式と482.52 g/molの分子量を持っています .

作用機序

ヘテロクリチンDは、主にL型カルシウムチャネルの阻害によってその効果を発揮します 。この阻害は、カルシウム流入の減少につながり、筋肉収縮や神経伝達物質の放出など、さまざまな生理学的プロセスを調節することができます。 この化合物は、抗脂質過酸化活性を示し、細胞を酸化損傷から保護します .

類似化合物の比較

ヘテロクリチンDは、L型カルシウムチャネルの特異的な阻害とその強力な抗脂質過酸化活性のために、リグナンの中でユニークです 。類似の化合物には、次のものがあります。

インテリアンC: 類似の生物学的活性を示す、カズラ由来の別のリグナン.

ヘテロクリチンG: 類似の抗脂質過酸化特性を示します.

これらの化合物は、ヘテロクリチンDと構造的に類似していますが、その特定の生物学的活性と効力は異なる場合があります。

生化学分析

Biochemical Properties

Heteroclitin D plays a crucial role in biochemical reactions, particularly in inhibiting platelet aggregation. It interacts with various enzymes and proteins, including L-type calcium channels in ventricular cells of guinea pigs . The interaction with these calcium channels suggests that this compound may modulate calcium influx, which is vital for numerous cellular processes. Additionally, this compound has been identified as a potential bioactive marker in the blood tonic efficacy of Kadsura interior, indicating its interaction with biomolecules involved in hematopoiesis .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been shown to block L-type calcium channels in ventricular cells, thereby influencing cardiac function . Moreover, this compound’s antioxidant properties suggest its role in protecting cells from oxidative stress. In blood deficiency models, this compound has been observed to increase levels of hematocrit, hemoglobin, and red blood cells, indicating its positive impact on hematopoiesis . These effects highlight the compound’s potential in modulating cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with L-type calcium channels, leading to the inhibition of calcium influx in ventricular cells . This inhibition can modulate various downstream signaling pathways, affecting cellular functions such as contraction and relaxation in cardiac cells. Additionally, this compound’s antioxidant properties may involve scavenging reactive oxygen species, thereby protecting cells from oxidative damage. The compound’s role in hematopoiesis suggests it may influence gene expression related to blood cell formation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound can maintain its bioactivity over extended periods, provided it is stored under appropriate conditions . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on hematopoiesis and cardiac function, indicating its potential for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In blood deficiency models, higher doses of this compound have been associated with increased levels of hematocrit, hemoglobin, and red blood cells . It is essential to determine the threshold and toxic doses to avoid adverse effects. Studies have indicated that while this compound is generally well-tolerated, excessively high doses may lead to toxicity and adverse effects on cellular function.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its antioxidant and hematopoietic properties. The compound interacts with enzymes and cofactors involved in oxidative stress response and blood cell formation . These interactions can influence metabolic flux and metabolite levels, contributing to the compound’s overall bioactivity. Understanding the metabolic pathways of this compound is crucial for elucidating its therapeutic potential and optimizing its use in clinical settings.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its bioactivity. The compound is likely transported via specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cells, this compound may localize to specific compartments, influencing its accumulation and bioavailability. Understanding the transport mechanisms of this compound can aid in developing targeted delivery strategies for therapeutic applications.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with L-type calcium channels suggests localization to the plasma membrane in cardiac cells . Additionally, this compound’s antioxidant properties may involve localization to mitochondria or other organelles involved in oxidative stress response. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

準備方法

合成経路と反応条件

ヘテロクリチンDは、フラッシュクロマトグラフィーを使用してカズラ内樹皮の茎から単離することができます 。 このプロセスは、植物材料をエタノールで抽出し、続いてクロマトグラフィー技術を使用して精製することを含みます 。 この化合物は、アルキニル化および分子内ヘック反応を含む複雑なプロセスによって合成することもできます.

工業生産方法

ヘテロクリチンDの工業生産は、主に天然資源、特にカズラ植物からの抽出に依存しています。 抽出プロセスは、エタノールやクロロホルムなどの有機溶媒を使用して、植物材料から化合物を分離することを含みます .

化学反応の分析

反応の種類

ヘテロクリチンDは、次のようなさまざまな化学反応を起こします。

酸化: それは、抗脂質過酸化活性を示し、酸化反応への関与を示しています.

還元: この化合物は、特定の条件下で還元して、さまざまな誘導体を得ることができます。

置換: ヘテロクリチンDは、特に強い求核剤の存在下で、置換反応を起こすことができます。

一般的な試薬と条件

酸化: 一般的な試薬には、過酸化水素などの酸化剤が含まれます。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用することができます。

置換: メトキシドナトリウムなどの強い求核剤がしばしば使用されます。

主要な生成物

これらの反応から生成される主要な生成物には、ヘテロクリチンDのさまざまな誘導体が含まれ、それらは異なる生物学的活性を示す可能性があります。

科学研究への応用

ヘテロクリチンDは、幅広い科学研究への応用があります。

科学的研究の応用

Heteroclitin D has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of lignans and their chemical properties.

Biology: The compound is studied for its anti-lipid peroxidation and calcium channel inhibition properties.

Medicine: This compound has potential therapeutic applications due to its anti-inflammatory, anti-cancer, and neuroprotective effects

Industry: It is used in the development of natural product-based pharmaceuticals and health supplements.

類似化合物との比較

Heteroclitin D is unique among lignans due to its specific inhibition of L-type calcium channels and its potent anti-lipid peroxidation activity . Similar compounds include:

Interiorin C: Another lignan from Kadsura with similar biological activities.

Heteroclitin G: Exhibits similar anti-lipid peroxidation properties.

These compounds share structural similarities with this compound but may differ in their specific biological activities and potency.

特性

IUPAC Name |

[(1S,12R,13R,14R)-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O8/c1-7-13(2)26(29)35-21-15(4)14(3)8-16-9-18(30-5)23(31-6)25(28)27(16)11-32-24-20(27)17(21)10-19-22(24)34-12-33-19/h7,9-10,14-15,21H,8,11-12H2,1-6H3/b13-7-/t14-,15-,21-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGWKMZYZZCWGCK-YSKMNHBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C(CC2=CC(=C(C(=O)C23COC4=C3C1=CC5=C4OCO5)OC)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1[C@@H]([C@@H](CC2=CC(=C(C(=O)[C@@]23COC4=C3C1=CC5=C4OCO5)OC)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![disodium;(7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1247673.png)

![2-[[3-(2-Amino-1,2-dioxoethyl)-2-methyl-1-benzyl-1,6,7,8-tetrahydrocyclopent[g]indol-4-yl]oxy]acetic acid](/img/structure/B1247684.png)